Sevikar
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sevikar is a fixed-dose combination medication used primarily for the treatment of hypertension. It combines two active ingredients: olmesartan medoxomil, an angiotensin II receptor antagonist, and amlodipine besilate, a calcium channel blocker . This combination provides a synergistic effect, making it more effective in lowering blood pressure than either component alone .
Synthetic Routes and Reaction Conditions:
Amlodipine Besilate: Amlodipine is synthesized by reacting 2-chlorobenzaldehyde with methyl 3-aminocrotonate to form a dihydropyridine intermediate, which is then reacted with ethyl 4-(2-chlorophenyl)-3-oxobutanoate.
Industrial Production Methods:
- The industrial production of this compound involves the large-scale synthesis of olmesartan medoxomil and amlodipine besilate, followed by their combination in specific ratios to form film-coated tablets .
Types of Reactions:
Olmesartan Medoxomil: Undergoes hydrolysis to form the active metabolite olmesartan.
Amlodipine Besilate: Undergoes oxidation and reduction reactions, particularly in the liver where it is metabolized.
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic conditions for olmesartan medoxomil.
Oxidation/Reduction: Enzymatic reactions in the liver for amlodipine besilate.
Major Products:
Olmesartan Medoxomil: Converts to olmesartan upon hydrolysis.
Amlodipine Besilate: Metabolized to inactive pyridine derivatives.
科学研究应用
Sevikar has been extensively studied for its applications in various fields:
Medicine: Primarily used for the treatment of hypertension, providing better blood pressure control and reducing cardiovascular risks
Biology: Studied for its effects on vascular smooth muscle cells and cardiac muscle cells.
Chemistry: Research on the stability and reactivity of its components under different conditions.
Industry: Used in the pharmaceutical industry for the development of combination therapies for hypertension.
作用机制
Sevikar works through the combined effects of its two active ingredients:
相似化合物的比较
Losartan: Another angiotensin II receptor antagonist.
Nifedipine: Another calcium channel blocker.
Comparison:
Advantages: Improved patient compliance due to the fixed-dose combination, fewer side effects, and better blood pressure control.
This compound stands out due to its unique combination of two potent antihypertensive agents, offering a comprehensive approach to managing hypertension.
属性
CAS 编号 |
1188913-21-4 |
---|---|
分子式 |
C44H51ClN8O8 |
分子量 |
855.4 g/mol |
IUPAC 名称 |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C24H26N6O3.C20H25ClN2O5/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22;1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29);5-8,17,23H,4,9-11,22H2,1-3H3 |
InChI 键 |
MLDQOPPBWWGIKR-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O.CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。